A Technical Guide to the Structure and Synthesis of 6-chloro-5-methoxy-3(2H)-pyridazinone
A Technical Guide to the Structure and Synthesis of 6-chloro-5-methoxy-3(2H)-pyridazinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 6-chloro-5-methoxy-3(2H)-pyridazinone, a heterocyclic compound of interest in medicinal chemistry and drug development. Pyridazinone derivatives are known to exhibit a wide range of biological activities, making this core structure a valuable scaffold for the design of novel therapeutic agents.
Chemical Structure and Properties
6-chloro-5-methoxy-3(2H)-pyridazinone is a substituted pyridazinone with the chemical formula C₅H₅ClN₂O₂. The structure consists of a pyridazinone ring substituted with a chlorine atom at the 6-position and a methoxy group at the 5-position. The numbering of the pyridazinone ring is crucial for the correct identification of the compound.
Table 1: Physicochemical Properties of 6-chloro-5-methoxy-3(2H)-pyridazinone
| Property | Value |
| Molecular Formula | C₅H₅ClN₂O₂ |
| Molecular Weight | 160.56 g/mol |
| CAS Number | 17285-37-9 (for the isomeric 5-chloro-6-methoxy-3(2H)-pyridazinone, a specific CAS for the title compound is not readily available) |
| Appearance | Expected to be a solid at room temperature |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO |
Synthesis of 6-chloro-5-methoxy-3(2H)-pyridazinone
The primary synthetic route to 6-chloro-5-methoxy-3(2H)-pyridazinone involves the regioselective nucleophilic substitution of a methoxy group for a chlorine atom on a dichloropyridazinone precursor.
Synthetic Pathway
The synthesis starts from the commercially available 5,6-dichloro-3(2H)-pyridazinone. Treatment of this precursor with one equivalent of sodium methoxide in a suitable solvent, such as methanol, leads to the selective displacement of the chlorine atom at the 5-position.
Caption: Synthesis of 6-chloro-5-methoxy-3(2H)-pyridazinone.
The regioselectivity of this reaction is a key aspect. The chlorine atom at the 5-position is generally more susceptible to nucleophilic attack than the one at the 6-position due to the electronic effects of the adjacent carbonyl group and the ring nitrogen atoms. The electron-withdrawing nature of the carbonyl group at position 3 deactivates the adjacent C4 and to a lesser extent C6, while activating C5 towards nucleophilic substitution.
Experimental Protocol
This protocol is a representative procedure based on analogous reactions reported in the literature for the synthesis of similar methoxypyridazinone derivatives.
Materials:
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5,6-dichloro-3(2H)-pyridazinone
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Sodium methoxide (NaOCH₃)
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Anhydrous methanol (CH₃OH)
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Glacial acetic acid
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Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
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Purification apparatus (e.g., column chromatography or recrystallization setup)
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5,6-dichloro-3(2H)-pyridazinone (1.0 eq) in anhydrous methanol.
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Addition of Reagent: To this stirring solution, add a solution of sodium methoxide (1.0-1.1 eq) in anhydrous methanol dropwise at room temperature.
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Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for a specified period (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the excess sodium methoxide by the careful addition of glacial acetic acid until the pH is approximately 7.
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Isolation: Remove the methanol under reduced pressure. The resulting crude product can be purified by either recrystallization from a suitable solvent (e.g., ethanol, water) or by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
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Characterization: The structure and purity of the final product, 6-chloro-5-methoxy-3(2H)-pyridazinone, should be confirmed by spectroscopic methods.
Table 2: Expected Spectroscopic Data for 6-chloro-5-methoxy-3(2H)-pyridazinone
| Spectroscopic Technique | Expected Features |
| ¹H NMR | A singlet for the methoxy protons (around 3.9-4.1 ppm) and a singlet for the proton on the pyridazinone ring (around 7.0-7.5 ppm). The NH proton will appear as a broad singlet. |
| ¹³C NMR | Resonances for the methoxy carbon (around 55-60 ppm) and the carbons of the pyridazinone ring, including the carbonyl carbon (around 160-165 ppm). |
| IR Spectroscopy | Characteristic absorption bands for the N-H bond (around 3100-3300 cm⁻¹), C=O stretching of the pyridazinone ring (around 1650-1680 cm⁻¹), and C-O-C stretching of the methoxy group (around 1050-1250 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (160.56 g/mol ) and a characteristic isotopic pattern due to the presence of a chlorine atom. |
Logical Workflow for Synthesis and Characterization
The overall process from starting material to a fully characterized final product follows a logical experimental workflow.
Caption: Experimental workflow for the synthesis and characterization.
This guide provides a foundational understanding of the structure and a viable synthetic route for 6-chloro-5-methoxy-3(2H)-pyridazinone. Researchers can adapt and optimize the provided experimental protocol based on their specific laboratory conditions and available resources. The detailed characterization of the final compound is essential to confirm its identity and purity, which is critical for its application in drug discovery and development programs.
